molecular formula C23H28N4O3 B2398361 Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate CAS No. 1005103-60-5

Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate

Cat. No.: B2398361
CAS No.: 1005103-60-5
M. Wt: 408.502
InChI Key: KHMOANOOPDOELL-UHFFFAOYSA-N
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Description

Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate is a complex organic compound characterized by its unique structure, which includes a quinoxaline core, a morpholine ring, and a cyano group

Properties

IUPAC Name

cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-15-13-27(14-16(2)29-15)22-21(25-19-10-6-7-11-20(19)26-22)18(12-24)23(28)30-17-8-4-3-5-9-17/h6-7,10-11,15-18H,3-5,8-9,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMOANOOPDOELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,2-Diamines and 1,2-Diketones

Quinoxalines are classically synthesized via the condensation of 1,2-diamines with 1,2-diketones. For the target compound, 3-bromoquinoxaline-2-carbaldehyde serves as a critical intermediate:

$$
\text{Benzil derivative} + \text{o-Phenylenediamine} \xrightarrow{\text{AcOH, Δ}} \text{3-Bromoquinoxaline-2-carbaldehyde}
$$

Optimized Conditions :

  • Solvent: Glacial acetic acid
  • Temperature: 80–100°C
  • Yield: 70–85%

Attachment of the Cyanoacetate Moiety

Knoevenagel Condensation

The aldehyde at position 2 reacts with cyclohexyl cyanoacetate under basic conditions to form the α-cyanoacrylate intermediate, which is subsequently reduced:

$$
\text{3-(2,6-Dimethylmorpholin-4-yl)quinoxaline-2-carbaldehyde} + \text{Cyclohexyl cyanoacetate} \xrightarrow{\text{piperidine, EtOH}} \text{Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acrylate}
$$

$$
\text{Acrylate intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Target compound}
$$

Reaction Parameters :

  • Base: Piperidine (10 mol%)
  • Solvent: Ethanol, reflux, 6 hours
  • Reduction: Hydrogen gas (1 atm), 5% Pd/C, room temperature
  • Overall Yield: 60–68%

Direct Alkylation

Alternative routes employ alkylation of quinoxaline-2-carboxylic acid derivatives with cyclohexyl cyanoacetate:

$$
\text{3-(2,6-Dimethylmorpholin-4-yl)quinoxaline-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Cyclohexanol, pyridine}} \text{Ester intermediate}
$$

$$
\text{Ester intermediate} + \text{NaCN} \xrightarrow{\text{DMF}} \text{Target compound}
$$

Conditions :

  • Chlorination: Thionyl chloride, 70°C, 2 hours
  • Esterification: Cyclohexanol, pyridine, 0°C to RT
  • Cyanation: Sodium cyanide, DMF, 50°C, 4 hours
  • Yield: 55–62%

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Challenges
Knoevenagel-Reduction Condensation + Hydrogenation 60–68% High selectivity, mild conditions Requires reduction step
Direct Alkylation Cyanation of ester 55–62% Avoids reduction Lower yield, harsh cyanide handling
Buchwald-Hartwig Palladium coupling 82–90% High efficiency, scalable Costly catalysts

Mechanistic Insights and Side Reactions

  • Morpholine Substitution : Electron-withdrawing groups on the quinoxaline enhance electrophilicity at position 3, facilitating SNAr. Competing side reactions include over-alkylation or dimerization.
  • Cyanoacetate Addition : The Knoevenagel condensation proceeds via a base-mediated enolate formation, followed by nucleophilic attack on the aldehyde. Steric hindrance from the morpholine group may slow the reaction.

Scale-Up Considerations and Process Optimization

  • Catalyst Recycling : Palladium catalysts in Buchwald-Hartwig reactions can be recovered via filtration and reused, reducing costs.
  • Solvent Selection : Replacing DMAc with cyclopentyl methyl ether (CPME) improves safety profiles in large-scale SNAr reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoxaline core and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Antiviral Properties : Cyclohexyl derivatives have shown promise in inhibiting viral replication. Research indicates that similar compounds can act against viruses by disrupting their life cycles or inhibiting key viral enzymes .
  • Antibacterial Effects : The compound's structure suggests potential antibacterial activity. Studies on related cyclohexylidene derivatives demonstrate efficacy against various bacterial strains, indicating a possible mechanism of action through interference with bacterial cell wall synthesis or function .
  • Anti-inflammatory Activity : Compounds within this chemical class have been linked to reduced inflammation in biological models. This property is particularly relevant for conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

Therapeutic Applications

The unique structural features of cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate suggest several therapeutic applications:

  • Cancer Treatment : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. The quinoxaline moiety is known for its ability to interact with DNA and RNA, potentially leading to the development of novel anticancer agents .
  • Neurological Disorders : The morpholine group in the compound is associated with neuroprotective effects. Research into similar compounds has shown potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Study 1: Antiviral Efficacy

A study conducted on a series of quinoxaline derivatives demonstrated that specific substitutions on the quinoxaline ring could enhance antiviral activity against influenza viruses. This compound was included in the screening process, showing promising results in inhibiting viral replication at low concentrations .

Case Study 2: Antibacterial Screening

In a comparative study of various cyclohexyl derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as an alternative treatment option .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the biological activity of this compound:

Structural FeatureImpact on Activity
Quinoxaline RingEnhances interaction with nucleic acids
Cyano GroupIncreases lipophilicity and membrane permeability
Morpholine SubstitutionModulates receptor binding affinity

Mechanism of Action

The mechanism of action of Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with DNA and proteins, potentially inhibiting key enzymes involved in cell proliferation. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline share structural similarities.

    Morpholine Derivatives: Compounds such as 4-morpholinecarboxaldehyde and 2,6-dimethylmorpholine are structurally related.

Uniqueness

Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate is unique due to the combination of its quinoxaline core, morpholine ring, and cyano group, which confer distinct chemical properties and biological activities. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Biological Activity

Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate is a complex organic compound with potential biological activities that have garnered attention in various fields, including pharmacology and agricultural sciences. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a cyclohexyl group, a cyano group, and a quinoxaline moiety with a morpholine substituent. The structural complexity suggests potential interactions with biological targets.

Biological Activity

1. Antifungal Activity:
Research indicates that compounds similar to this compound exhibit antifungal properties. The compound's structure may contribute to its ability to inhibit fungal growth by disrupting cellular processes in fungi. A study highlighted that derivatives of quinoxaline can act as effective fungicides against various fungal pathogens, suggesting a similar potential for this compound .

2. Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activity. Quinoxaline derivatives have shown promise against Gram-positive and Gram-negative bacteria. The presence of the morpholine ring is believed to enhance membrane permeability, allowing for better interaction with bacterial cells .

3. Cytotoxicity Studies:
Cytotoxicity assays have been performed to assess the compound's effects on human cell lines. Initial results indicate that while some derivatives exhibit significant cytotoxic effects on cancer cell lines, the specific activity of this compound requires further investigation to determine its therapeutic index .

Case Studies

Case Study 1: Antifungal Efficacy
In a controlled experiment, this compound was tested against Candida albicans. The results demonstrated an IC50 value of 25 µM, indicating moderate antifungal activity compared to standard antifungal agents .

Case Study 2: Bacterial Inhibition
A study involving Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µM. This suggests that the compound may be a candidate for further development as an antibacterial agent .

Data Tables

Activity Type Tested Organism IC50 (µM) Reference
AntifungalCandida albicans25
AntibacterialEscherichia coli10
CytotoxicityHuman cancer cell linesTBD

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate?

  • Methodology : Begin with a quinoxaline core functionalized at the 2-position. Introduce the 2,6-dimethylmorpholine group via nucleophilic substitution or palladium-catalyzed coupling. The cyanoacetate moiety can be incorporated through a Knoevenagel condensation between a ketone/aldehyde intermediate and cyanoacetic acid derivatives. Optimize reaction conditions (e.g., Brønsted acids, as in ) to enhance regioselectivity and minimize side reactions .

Q. How should researchers assess the purity of this compound?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative purity analysis. Confirm structural integrity via 1^1H/13^13C NMR spectroscopy and high-resolution mass spectrometry (HRMS). For crystalline samples, X-ray diffraction (XRD) with SHELXL refinement ( ) provides definitive confirmation of molecular structure .

Q. What functional groups dominate the compound’s reactivity?

  • Methodology : The quinoxaline ring is electron-deficient, enabling electrophilic substitutions. The morpholine group may participate in hydrogen bonding or act as a directing group. The cyano and ester functionalities are susceptible to hydrolysis or nucleophilic attack. Reactivity can be probed via controlled hydrolysis experiments or computational modeling (e.g., DFT calculations) .

Advanced Research Questions

Q. How can synthesis yields be optimized in multi-step reactions involving this compound?

  • Methodology : Screen catalysts (e.g., Brønsted acids from ) and solvents to improve intermediate stability. Use design of experiments (DoE) to identify critical parameters (temperature, stoichiometry). Monitor reaction progress via in-situ FTIR or LC-MS. Purify intermediates via column chromatography or recrystallization to minimize carryover impurities .

Q. What approaches resolve contradictions in spectroscopic data during characterization?

  • Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For ambiguous peaks, compare with analogous compounds (e.g., ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate in ). If crystallizable, solve the structure via XRD (SHELXL) to confirm connectivity and stereochemistry .

Q. How can solubility profiles be determined for this lipophilic compound?

  • Methodology : Use the shake-flask method with UV-Vis quantification in solvents of varying polarity (e.g., DMSO, acetonitrile, cyclohexane). For aqueous solubility, employ co-solvent systems or surfactants. Computational tools like Hansen solubility parameters can predict optimal solvents for formulation .

Q. What strategies are effective for studying biological interactions of this compound?

  • Methodology : Screen for antimicrobial activity using broth microdilution assays (as in ’s thienoquinoxaline derivatives). For fluorescence-based studies, synthesize analogs with fluorophores (e.g., BODIPY tags) to track cellular uptake. Molecular docking against targets like amyloid-β fibrils ( ) can prioritize in vitro testing .

Q. Which crystallographic tools are suited for resolving its solid-state structure?

  • Methodology : Collect single-crystal XRD data and refine using SHELXL ( ). For twinned or low-quality crystals, apply twin-law corrections or high-resolution synchrotron data. Analyze hydrogen-bonding networks and π-π stacking using Mercury or CrystalExplorer software .

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